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molecular formula C10H12O3 B8777724 4-Hydroxy-2-isopropoxybenzaldehyde

4-Hydroxy-2-isopropoxybenzaldehyde

Cat. No. B8777724
M. Wt: 180.20 g/mol
InChI Key: LBZMFMUFBZDSGU-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

A suspension of 10% palladium on carbon (0.793 g, 0.745 mmol) in a solution of 4-(benzyloxy)-2-isopropoxybenzaldehyde (4.03 g, 14.91 mmol) and 1-methyl-1,4-cyclohexadiene (16.75 mL, 149 mmol) in DOH (298 mL) was heated at reflux for 2 h. The reaction mixture was cooled to room temperature, filtered through a plug of Celite and washed through with EtOAc. The filtrate was concentrated in vacuo to afford 4-hydroxy-2-isopropoxybenzaldehyde, as a colorless solid. LCMS calc.=181.1; found=181.0 (M+H)+. 1H NMR (500 MHz, CHCl3): δ 10.12 (s, 1H); 7.74 (d, J=8.6 Hz, 1 H); 6.52 (dd, J=8.7, 2.1 Hz, 1 H); 6.47 (d, J=2.1 Hz, 1 H); 4.62-4.54 (m, 1 H); 1.36 (d, J=6.1 Hz, 6 H).
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
16.75 mL
Type
reactant
Reaction Step One
Quantity
0.793 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[C:11]([O:17][CH:18]([CH3:20])[CH3:19])[CH:10]=1)C1C=CC=CC=1.CC1CC=CCC=1>[Pd]>[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[C:11]([O:17][CH:18]([CH3:20])[CH3:19])[CH:10]=1

Inputs

Step One
Name
Quantity
4.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1)OC(C)C
Name
Quantity
16.75 mL
Type
reactant
Smiles
CC1=CCC=CC1
Name
Quantity
0.793 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite
WASH
Type
WASH
Details
washed through with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=O)C=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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